molecular formula C17H14BrNO3 B2562778 3-(2-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478260-17-2

3-(2-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2562778
CAS No.: 478260-17-2
M. Wt: 360.207
InChI Key: KYCIYNSKVXPZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C17H14BrNO3 and its molecular weight is 360.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Approaches

3-(2-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and its derivatives have been synthesized through various approaches, providing valuable insights into their structural and chemical properties. For instance, a solvent-free synthesis method has been developed for isoindolone derivatives, shedding light on the structural components and potential biological activities of these compounds. Such derivatives have shown a range of biological activities, including anti-inflammatory and nootropic effects among others (Csende, Jekő, & Porkoláb, 2011).

Structural Analysis

In-depth structural analysis through methods like single-crystal X-ray analysis has been crucial in understanding the molecular structure of these compounds. This approach is vital, especially when identifying regioisomers and establishing unambiguous structural details. Such analyses also reveal the extensive use of hydrogen bonding in the molecular structure, contributing to the understanding of their chemical properties (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Transformations and Applications

Chemical transformations of these compounds lead to the formation of various derivatives with potential applications. For example, the rearrangement of certain derivatives has been observed to result in the formation of products like isoindolones, highlighting the chemical versatility and potential utility of these compounds in different scientific applications (Váňa, Sedlák, Padělková, & Hanusek, 2012).

Potential Biomedical Applications

Biomedical Synthesis and Docking Studies

There's evidence of compounds synthesized for specific biomedical applications, such as the regulation of inflammatory diseases. Docking studies have been used to explore the potential of these compounds in medical applications, indicating a promising avenue for the use of these derivatives in healthcare (Ryzhkova, Ryzhkov, & Elinson, 2020).

Herbicidal Activities

In the agricultural sector, some derivatives have shown significant herbicidal activities, suggesting potential utility in weed management. The specific symptoms caused by these compounds on weeds and their efficacy indicate their potential as herbicidal agents (Huang et al., 2009).

Properties

IUPAC Name

3-(2-bromophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c18-14-8-4-3-7-13(14)15(9-16(20)21)19-10-11-5-1-2-6-12(11)17(19)22/h1-8,15H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCIYNSKVXPZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.